4-methyl-N-[(Z)-morpholin-4-yl(phenyl)methylidene]benzenesulfonamide
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Overview
Description
4-METHYL-N-[(Z)-(MORPHOLIN-4-YL)(PHENYL)METHYLIDENE]BENZENE-1-SULFONAMIDE is a sulfonamide-based Schiff base ligand. Sulfonamides are a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and enzyme inhibition properties
Preparation Methods
The synthesis of 4-METHYL-N-[(Z)-(MORPHOLIN-4-YL)(PHENYL)METHYLIDENE]BENZENE-1-SULFONAMIDE typically involves the reaction of a sulfonamide with a carbonyl compound under specific conditions. One common method is the reaction of a sulfonamide with an aldehyde or ketone in the presence of a base, such as sodium hydroxide, to form the Schiff base . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Scientific Research Applications
4-METHYL-N-[(Z)-(MORPHOLIN-4-YL)(PHENYL)METHYLIDENE]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial activity against various bacterial and fungal species.
Medicine: Potential use in drug development due to its enzyme inhibition properties.
Industry: Used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its ability to form complexes with metal ions, which can enhance its biological activity. The Schiff base ligand can coordinate with transition metals, leading to the formation of stable complexes that exhibit enhanced antimicrobial and enzyme inhibition properties . The molecular targets include bacterial cell walls and fungal membranes, where the compound disrupts their integrity, leading to cell death .
Comparison with Similar Compounds
Similar compounds include other sulfonamide-based Schiff bases, such as:
- 4-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
- 4-{[1-(2-hydroxyphenyl)ethylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide Compared to these compounds, 4-METHYL-N-[(Z)-(MORPHOLIN-4-YL)(PHENYL)METHYLIDENE]BENZENE-1-SULFONAMIDE exhibits unique properties due to the presence of the morpholine ring, which enhances its solubility and biological activity .
Properties
Molecular Formula |
C18H20N2O3S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(NZ)-4-methyl-N-[morpholin-4-yl(phenyl)methylidene]benzenesulfonamide |
InChI |
InChI=1S/C18H20N2O3S/c1-15-7-9-17(10-8-15)24(21,22)19-18(16-5-3-2-4-6-16)20-11-13-23-14-12-20/h2-10H,11-14H2,1H3/b19-18- |
InChI Key |
CYMNENNJRJQNSV-HNENSFHCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\N3CCOCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
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